4-Aminophenol-d7
Overview
Description
4-Aminophenol-d7 is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 116.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical Detection in Pharmaceuticals
- Direct Electrochemical Detection : 4-Aminophenol (4-AP) is significant as a drug intermediate in pharmaceutical preparations. A method using indium tin oxide electrodes modified with vertically-ordered mesoporous silica-nanochannel films has been developed for its direct electrochemical detection, which is crucial for human health (Liu et al., 2020).
Molecular Structure and Emission Studies
- Structural and Vibrational Studies : Research on the structures and vibrations of 3- and 4-aminophenol in neutral and ionic ground states offers insights into their molecular behavior. This is crucial for understanding their properties in various applications (Unterberg et al., 2004).
- Ligand-Centered Emissions : 4-Aminophenol derivatives are used in metal cluster chemistry, leading to compounds that exhibit unique properties like slow magnetization relaxation and ligand-centered emissions, relevant in materials science (Mazarakioti et al., 2015).
Environmental and Health Monitoring
- Environmental Pollutant Detection : 4-Aminophenol is recognized as a toxic environmental pollutant. Developing sensitive sensors for its detection is important for environmental and human health protection. Novel methods employing materials like nanoporous gold and MoS2 nanoclusters have been developed for this purpose (Li et al., 2020), (Kumar et al., 2016).
Catalytic Reactions and Analytical Chemistry
- Catalytic Hydride Reduction : A study on the catalytic reduction of 4-nitrophenol to 4-aminophenol using aqueous sodium borohydride solution has been conducted. This process is vital in understanding the catalytic activities of nanoparticles and the role of solvents in such reactions (Zhao et al., 2019).
- Analytical Methods for Protein Detection : 4-Aminophenol has been used in synchronous fluorescence techniques for protein determination. This approach offers a sensitive, simple, and reliable method for protein analysis in aqueous solutions (Wang et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Isotope-labeled compounds like 4-Aminophenol-d7 are increasingly used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides . This helps in overcoming the problems of matrix effects generally encountered in the usual LC-MS/GC-MS analysis potentially resulting in biased results .
Biochemical Analysis
Biochemical Properties
4-Aminophenol-d7 plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and dyes. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that can further interact with other biomolecules, such as DNA and proteins, potentially leading to mutagenic effects .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression. This compound can also affect cellular metabolism by interacting with metabolic enzymes, leading to alterations in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. At the molecular level, this compound can bind to enzymes and inhibit or activate their activity. For example, it can inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the metabolism of other compounds. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce toxic effects. Studies have shown that high doses of this compound can lead to adverse effects such as liver and kidney damage, as well as changes in blood chemistry. These toxic effects are likely due to the formation of reactive intermediates and the induction of oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to drug metabolism and detoxification. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in the metabolism and detoxification of various compounds. The metabolic pathways of this compound can lead to the formation of both detoxified and reactive metabolites, which can have different biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For example, this compound can be transported into cells by organic anion transporters and distributed within different cellular compartments. The localization and accumulation of this compound in specific tissues can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through the action of targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological activity .
Properties
IUPAC Name |
N,N,2,3,5,6-hexadeuterio-4-deuteriooxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i1D,2D,3D,4D/hD3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIKAWJENQZMHA-ZZLZVNDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])O[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584008 | |
Record name | 4-(~2~H_2_)Amino(O-~2~H_5_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285132-88-9 | |
Record name | 4-(~2~H_2_)Amino(O-~2~H_5_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 285132-88-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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